![molecular formula C19H13F3N2O3 B2844268 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1424634-74-1](/img/structure/B2844268.png)

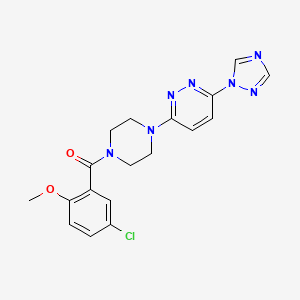

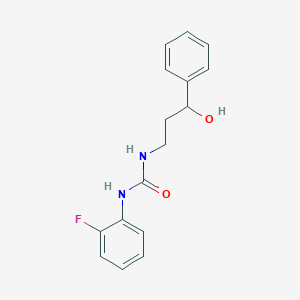

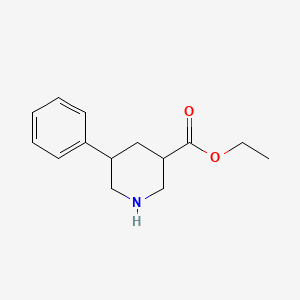

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

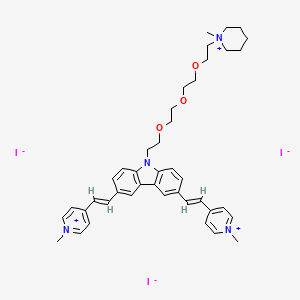

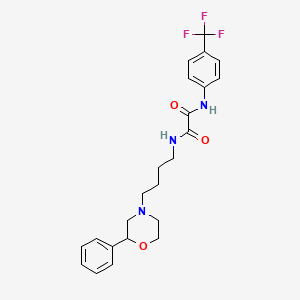

Rhodium(III)-Catalyzed Spiroannulation

This compound has been used in the synthesis of highly rigid spirolactones through a Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates . The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .

Electrochemical Cell Applications

The compound has been synthesized and used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67V, Jsc=4.6mA/m^2 and fill factor (FF) =56 % .

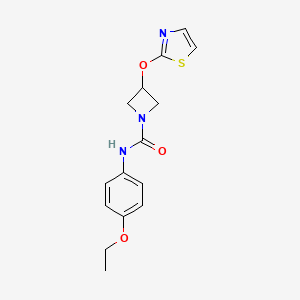

Synthesis of Functionalized Phosphorus Heterocycles

The compound has been used in the synthesis of functionalized phosphorus heterocycles, such as 1,2,3-diazaphospholanes, 1,2,3-thiazaphosphinanes, and 1,2-azaphosphinines with chromone rings .

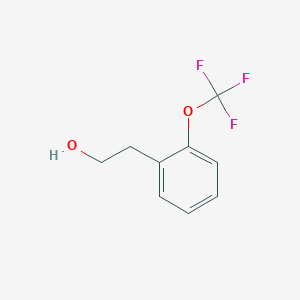

Organic Dye Synthesis

The compound has been synthesized by chemical methods and used as an organic dye . The structure of the synthesized dye was confirmed by 1H NMR and 13C NMR spectrum .

Cyclic Voltammetry Studies

The compound has been used in cyclic voltammetry studies to determine the reversibility of electron transfer processes . Cathodic and anodic redox potentials were used to determine the HOMO-LUMO values .

Photoanode Material in DSSCs

The compound has been used as a photoanode material in DSSCs . The DSSC was made using commercial P25 TiO2 material as photoanode .

Mecanismo De Acción

Target of Action

It is known that 2,3-dihydro-1,4-benzodioxin derivatives have interesting biological properties

Mode of Action

The compound likely interacts with its targets through its 2,3-dihydro-1,4-benzodioxin structure . The specific interactions and resulting changes would depend on the nature of the target molecules.

Biochemical Pathways

Compounds with a 2,3-dihydro-1,4-benzodioxin structure are known to have biological properties , suggesting they may interact with various biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the biological properties of 2,3-dihydro-1,4-benzodioxin derivatives , it is likely that the compound has some effect at the molecular and cellular level

Propiedades

IUPAC Name |

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O3/c20-19(21,22)14-5-1-2-6-15(14)24-18(25)13(11-23)10-12-4-3-7-16-17(12)27-9-8-26-16/h1-7,10H,8-9H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFXLLJARPHWQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.